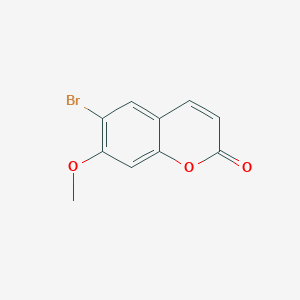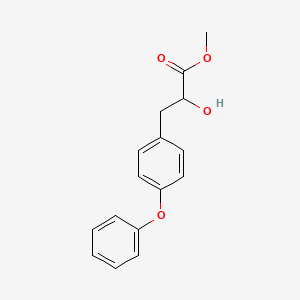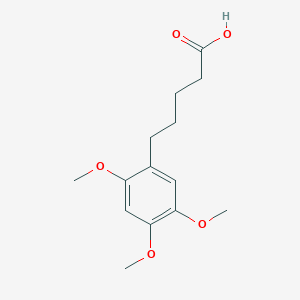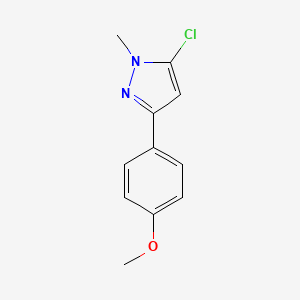
5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole can be achieved through the following steps:
Condensation Reaction: The condensation of 4,4-dichlorobut-3-en-2-one with aromatic aldehydes in the presence of a catalytic amount of sulfuric acid yields 1,1-dichloro-5-(4-R-phenyl)penta-1,4-dien-3-ones.
Reaction with Hydrazines: These dienones react with substituted hydrazines under mild conditions to produce 3-[(E)-2-arylethenyl]-5-chloro-1-methyl-1H-pyrazoles.
Conversion to Target Compound: The reaction of 4-bromo-1,1-dichloro-5-(4-methoxyphenyl)penta-1,4-dien-3-one with N,N-dimethylhydrazine produces 3-[1-bromo-2-(4-methoxyphenyl)ethenyl]-5-chloro-1-methyl-1H-pyrazole.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can produce different functionalized derivatives.
Applications De Recherche Scientifique
5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, antibacterial, antiviral, anticancer, and antioxidant agent.
Agrochemicals: It is used in the development of agrochemicals due to its biological activity.
Ligands and Metal-Organic Frameworks: The compound serves as a ligand in coordination chemistry and is used in the synthesis of metal-organic frameworks.
Dyes: It is also used in the production of dyes due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, pain, and microbial growth.
Pathways Involved: It modulates pathways such as the cyclooxygenase (COX) pathway for anti-inflammatory effects and the bacterial cell wall synthesis pathway for antibacterial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: A well-known COX-2 inhibitor with anti-inflammatory properties.
Sildenafil: A pyrazole derivative used for treating erectile dysfunction.
Lonazolac: An anti-inflammatory drug with a pyrazole core structure.
Uniqueness
5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methoxyphenyl group makes it a versatile compound for various applications in medicinal chemistry and beyond.
Propriétés
Formule moléculaire |
C11H11ClN2O |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
5-chloro-3-(4-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H11ClN2O/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3 |
Clé InChI |
VUTQRGIYLJPGOR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



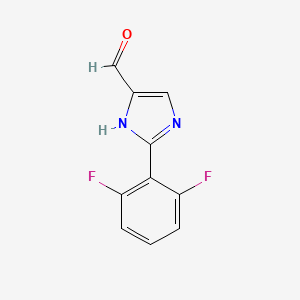
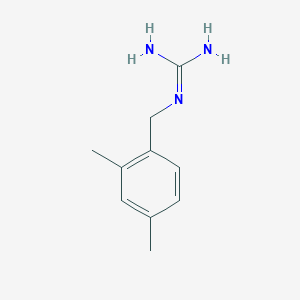
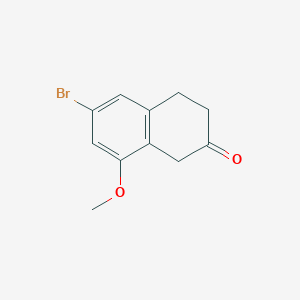
![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)
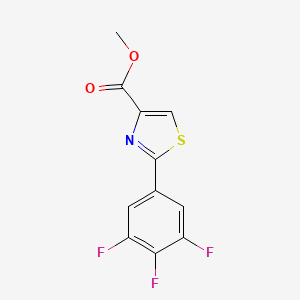


![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
